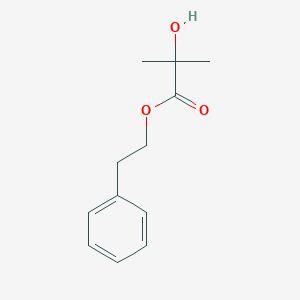
2-Aminoterephthalic acid
Overview
Description
2-Aminoterephthalic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of terephthalic acid, characterized by the presence of both an amino group and two carboxylic acid groups. This compound appears as a pale yellow crystalline powder and is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
2-Aminoterephthalic acid (ATA) is a versatile organic compound that has been used in various applications. It has been used to synthesize lanthanide coordination polymers with 1,10-phenanthroline by hydrothermal method . It has also been used to create blue-emitting derivatives and amino-functionalized Zr-terephthalate (UiO-66), an excellent catalyst for selective synthesis of jasminaldehyde .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, in the synthesis of lanthanide coordination polymers, ATA acts as a ligand, binding to the metal ions to form the desired structure . In the case of the blue-emitting derivatives, ATA likely contributes to the fluorescence properties of the final product .
Biochemical Pathways
It’s known that ata can be used as a catalyst in certain reactions, suggesting that it may influence the speed and direction of these biochemical pathways .
Pharmacokinetics
It’s known that ata is slightly soluble in water , which could impact its bioavailability and distribution within the body or in other environments.
Result of Action
The result of ATA’s action depends on its application. For instance, when used as a ligand in the synthesis of lanthanide coordination polymers, the result is the formation of the desired polymer structure . When used to create blue-emitting derivatives, the result is a compound with unique fluorescence properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of lanthanide coordination polymers with ATA is carried out under hydrothermal conditions . Additionally, the safety data sheet for ATA suggests that it should be handled in a well-ventilated area and stored in a cool, dry place , indicating that temperature and humidity could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of lanthanide coordination polymers with 1,10-phenanthroline by hydrothermal method . It’s also used in the synthesis of blue-emitting derivatives of 2-aminoterephthalic acid
Cellular Effects
It has been used in the synthesis of amino-functionalized Zr-terephthalate (UiO-66), an excellent catalyst for selective synthesis of jasminaldehyde . This suggests that it may have some influence on cellular metabolism.
Molecular Mechanism
It has been suggested that its enzyme-like activity is related to the formation of superoxide radicals (O2˙−) by photogenerated electron transfer .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of IRMOF-3, a zinc aminoterephthalate metal-organic framework useful as a catalyst for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate .
Metabolic Pathways
It has been used in the synthesis of polymeric composite membrane with excellent CO2 separation capabilities , suggesting it may have some role in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoterephthalic acid can be synthesized through several methods. One common approach involves the reduction of ortho-nitroterephthalic acid. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions . Another method involves the chemical reaction of anthranilic acid with phthalic anhydride, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of ortho-nitroterephthalic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoterephthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: The amino group can be reduced to form 2-hydroxyterephthalic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: 2-Hydroxyterephthalic acid.
Substitution: Various substituted terephthalic acid derivatives.
Scientific Research Applications
2-Aminoterephthalic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Terephthalic acid: Lacks the amino group, making it less versatile in coordination chemistry.
2-Hydroxyterephthalic acid: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Isophthalic acid: Has carboxylic acid groups in the meta position, resulting in different coordination behavior.
Uniqueness: 2-Aminoterephthalic acid’s unique combination of amino and carboxylic acid groups allows it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-aminoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNNOCMCNFXRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369241 | |
| Record name | 2-Aminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-55-7 | |
| Record name | 2-Aminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminoterephthalic acid?
A1: this compound has the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol.
Q2: How can 2-ATA be characterized spectroscopically?
A2: 2-ATA can be characterized using techniques like Infrared (IR) spectroscopy, which reveals characteristic peaks for the carboxylic acid and amine functional groups. [, , , ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. []
Q3: Is 2-ATA soluble in common solvents?
A3: 2-ATA exhibits limited solubility in common organic solvents but displays good solubility in N,N-dimethylformamide (DMF). [, ]
Q4: How does the presence of 2-ATA affect the thermal stability of materials?
A4: The incorporation of 2-ATA into materials like metal-organic frameworks (MOFs) can enhance thermal stability due to the formation of hydrogen bonds involving the amino groups. [, ]
Q5: Can 2-ATA-based materials act as catalysts?
A5: Yes, 2-ATA can be incorporated into materials like MOFs, which can function as heterogeneous catalysts. For instance, 2-ATA-based MOFs have shown catalytic activity in CO2 cycloaddition reactions with epoxides to form cyclic carbonates. [, , ]
Q6: How does the amino group of 2-ATA contribute to its catalytic properties?
A6: The amino group in 2-ATA can act as a Lewis base, facilitating the activation of reactants like CO2 and epoxides during catalytic reactions. []
Q7: Have computational studies been conducted on 2-ATA and its derivatives?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structure, electronic properties, and reactivity of 2-ATA and its sodium salts. [] These studies provide valuable insights into the interactions of 2-ATA within complex systems.
Q8: How does modifying the structure of 2-ATA influence its properties?
A8: Introducing different substituents onto the aromatic ring of 2-ATA can significantly impact its properties. For example, incorporating electron-donating or -withdrawing groups can alter the electronic properties and reactivity of the molecule, influencing its performance in applications like sensing or catalysis. [, ]
Q9: What are the prominent applications of 2-ATA in materials science?
A9: 2-ATA is a valuable building block for synthesizing MOFs, a class of porous materials with numerous applications. [, , ] The amino group in 2-ATA allows for post-synthetic modifications, expanding the functionality of these MOFs.
Q10: How does 2-ATA contribute to the properties of MOFs?
A10: In MOFs, 2-ATA acts as a bridging ligand, connecting metal ions to create porous structures. The amino group can participate in hydrogen bonding, influencing the framework stability and potentially enhancing gas adsorption properties. [, ]
Q11: Can 2-ATA-based materials be used for sensing applications?
A11: Yes, 2-ATA derivatives and 2-ATA-incorporated MOFs have shown promise as fluorescent probes for detecting various analytes. For example, some derivatives exhibit pH-dependent fluorescence, enabling their use as pH sensors. [, ]
Q12: What types of analytes can be detected using 2-ATA-based sensors?
A12: 2-ATA-based sensors have demonstrated potential for detecting metal ions like Cu2+, Fe3+, and Hg2+. [, , ] Additionally, some 2-ATA-based systems have been explored for sensing molecules like 2,4,6-trinitrophenol (TNP) and antibiotics. [, ]
Q13: Does 2-ATA have any applications in environmental remediation?
A13: Research suggests that MOFs incorporating 2-ATA can be used for the adsorption and removal of pollutants, including organic dyes and heavy metal ions from water. [, , ]
Q14: Are there any environmental concerns regarding 2-ATA and its derivatives?
A14: While 2-ATA itself has limited data on its environmental impact, research is focusing on developing sustainable synthesis methods for 2-ATA-based materials and exploring their potential toxicity and biodegradability. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
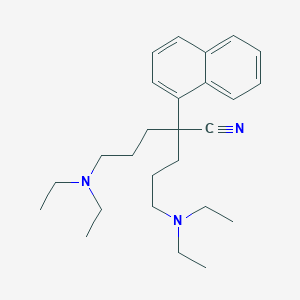

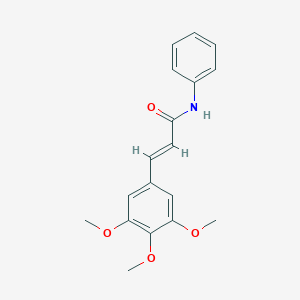
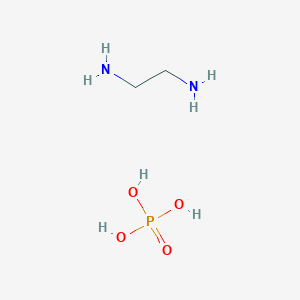
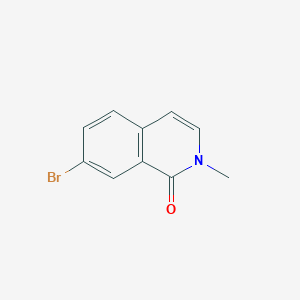
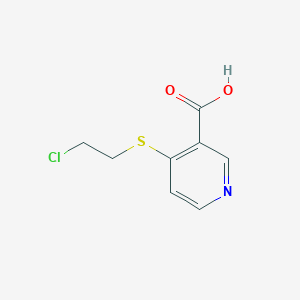
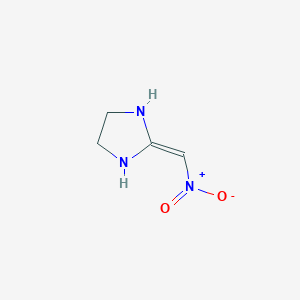
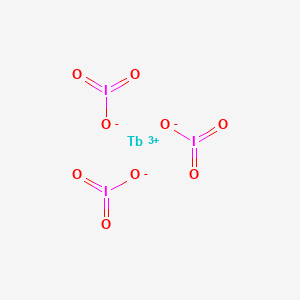
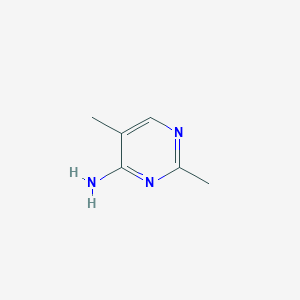
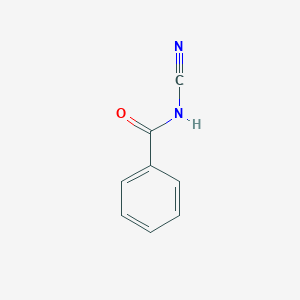

![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)
